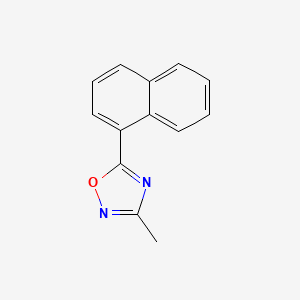

3-Methyl-5-(1-naphthyl)-1,2,4-oxadiazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H10N2O |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

3-methyl-5-naphthalen-1-yl-1,2,4-oxadiazole |

InChI |

InChI=1S/C13H10N2O/c1-9-14-13(16-15-9)12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,1H3 |

InChI Key |

CKLADIRZKHMDKL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NOC(=N1)C2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3,5 Disubstituted 1,2,4 Oxadiazoles with Specific Considerations for Naphthyl Containing Analogs

Established and Contemporary Approaches to 1,2,4-Oxadiazole (B8745197) Ring Construction

The construction of the 1,2,4-oxadiazole ring is primarily achieved through several reliable synthetic routes. These include the cyclization of amidoxime (B1450833) derivatives, 1,3-dipolar cycloaddition reactions, and various oxidative cyclization pathways. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the oxadiazole core.

Amidoximes are versatile building blocks in the synthesis of 1,2,4-oxadiazoles. rjptonline.org These pathways generally involve the reaction of an amidoxime with a carboxylic acid derivative, followed by cyclization to form the heterocyclic ring.

A classical and widely employed method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves a two-step process: the O-acylation of an amidoxime followed by intramolecular cyclodehydration of the resulting O-acylamidoxime intermediate. mdpi.comnih.gov This approach offers a high degree of control and is applicable to a broad range of substrates.

The initial O-acylation is typically achieved by reacting the amidoxime with an activated carboxylic acid derivative, such as an acyl chloride or anhydride (B1165640), in the presence of a base. rjptonline.org The subsequent cyclodehydration of the isolated O-acylamidoxime can be induced by thermal means or by using a dehydrating agent or a catalyst. chim.it Various bases, including potassium carbonate, have been effectively used to facilitate this transformation. nih.gov For instance, the synthesis of 3-aryl-5-substituted-1,2,4-oxadiazoles has been accomplished by reacting arylamidoximes with ethyl acetoacetate (B1235776) with heating.

Recent advancements have focused on the development of milder and more efficient cyclization conditions. The use of superbase systems, such as MOH/DMSO (where M = Li, Na, K), has been shown to promote the rapid cyclodehydration of O-acylamidoximes at room temperature, affording excellent yields of the desired 1,2,4-oxadiazoles. researchgate.netresearchgate.net

| Amidoxime Reactant | Acylating Agent | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Arylamidoxime | Ethyl acetoacetate | Heating, 4 hours | 3-Aryl-5-(acetonyl)-1,2,4-oxadiazole | 74-88 |

| Benzamidoxime | 3-Aryl-acryloyl chlorides | K2CO3, DCM, rt, 30 min; then silica (B1680970) gel, microwave, 105°C, 5-45 min | 3-Phenyl-5-(2-arylvinyl)-1,2,4-oxadiazole | 50-80 |

To enhance synthetic efficiency and reduce the number of isolation steps, several one-pot procedures for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from amidoximes have been developed. nih.gov These methods circumvent the need to isolate the O-acylamidoxime intermediate, thereby streamlining the synthetic process.

One such approach involves the direct reaction of amidoximes with carboxylic acids in the presence of a coupling agent, such as propylphosphonic anhydride (T3P), which promotes both the initial acylation and the subsequent cyclization in a single pot. nih.gov Another effective one-pot method utilizes the Vilsmeier reagent to activate the carboxylic acid, facilitating the reaction with the amidoxime and subsequent cyclization. nih.gov

Furthermore, a base-mediated one-pot synthesis has been developed from nitriles, aldehydes, and hydroxylamine (B1172632) hydrochloride, where the aldehyde serves as both a reactant and an oxidant. rsc.org Microwave-assisted one-pot syntheses from nitriles, hydroxylamine, and Meldrum's acid have also been reported to give good to excellent yields under solvent-free conditions. organic-chemistry.org A straightforward one-pot synthesis involves the reaction of aryl nitriles with hydroxylamine, followed by the addition of an acyl chloride to the intermediate amidoxime. ias.ac.in

| Starting Materials | Key Reagents/Conditions | Product Type | Yield (%) |

|---|---|---|---|

| Amidoxime, Carboxylic acid | Propylphosphonic anhydride (T3P), Triethylamine, ~80°C | 3,5-Disubstituted-1,2,4-oxadiazole | 87-97 |

| Amidoxime, Carboxylic acid | Vilsmeier reagent | 3,5-Disubstituted-1,2,4-oxadiazole | Good to excellent |

| Nitrile, Aldehyde, Hydroxylamine hydrochloride | Base-mediated | 3,5-Disubstituted-1,2,4-oxadiazole | Not specified |

| Nitrile, Hydroxylamine, Meldrum's acid | Microwave irradiation, solvent-free | 3,5-Disubstituted-1,2,4-oxadiazole | Good to excellent |

| Aryl nitrile, Hydroxylamine, Crotonoyl chloride | Acetic acid (catalyst), THF, DMSO | 3-Aryl-5-vinyl-1,2,4-oxadiazole | High |

The 1,3-dipolar cycloaddition is a powerful and convergent method for the construction of five-membered heterocyclic rings, including 1,2,4-oxadiazoles. rjptonline.org This approach typically involves the reaction of a nitrile oxide with a nitrile.

The [3+2] cycloaddition between a nitrile oxide and a nitrile provides a direct route to the 1,2,4-oxadiazole ring. rjptonline.org Nitrile oxides can be generated in situ from various precursors, such as aldoximes, by oxidation, or from hydroximoyl chlorides by dehydrochlorination.

The reaction of nitrile oxides with nitriles is a well-established method, although the reactivity of the nitrile dipolarophile can sometimes be a limitation. chim.it To overcome this, metal-catalyzed variants of this reaction have been developed to enhance the reaction rate and efficiency. rsc.org For instance, the synthesis of 3-acyl-1,2,4-oxadiazoles has been achieved through a sequence involving the nitration of alkynes to form α-nitroketones, which then dehydrate to nitrile oxides that undergo cycloaddition with nitriles. organic-chemistry.org The use of "non-conventional" reaction conditions, such as green solvents or irradiation, has also been explored to promote these cycloadditions. nih.govresearchgate.net

| Nitrile Oxide Precursor | Nitrile | Reaction Conditions | Product Type | Key Features |

|---|---|---|---|---|

| Alkynes | Various nitriles | Iron(III) nitrate (B79036) mediated | 3-Acyl-1,2,4-oxadiazoles | Selective synthesis |

| Aldoximes | Various nitriles | Metal catalysis | 3,5-Disubstituted-1,2,4-oxadiazoles | Enhanced reaction rates |

Oxidative cyclization methods represent a more recent and mechanistically distinct approach to the synthesis of 1,2,4-oxadiazoles. mdpi.com These reactions typically involve the formation of a key bond in the heterocyclic ring through an oxidative process.

One such strategy involves the copper-catalyzed cascade oxidative reaction of amidines and methylarenes. mdpi.com Another approach is the NBS-promoted oxidative cyclization of N-acyl amidines, which proceeds in almost quantitative yields. mdpi.com Furthermore, the electrochemical synthesis of 1,2,4-oxadiazoles from amidoximes via dehydrogenative cyclization has been developed as a convenient and efficient method. rsc.org This process involves the anodic oxidation to generate an iminoxy radical, which then undergoes intramolecular cyclization. rsc.org

For the synthesis of 1,2,4-oxadiazoles from N-benzyl amidoximes, oxidants such as N-bromosuccinimide (NBS) or iodine in the presence of a base have been utilized. mdpi.com The NBS/DBU system has been reported to provide slightly higher yields compared to the I2/K2CO3 system. mdpi.com

| Starting Material | Oxidant/Catalyst System | Reaction Conditions | Product Type | Yield (%) |

|---|---|---|---|---|

| Amidines and methylarenes | Copper catalyst | Mild conditions | 3,5-Disubstituted-1,2,4-oxadiazoles | Moderate to good |

| N-Acyl amidines | N-Bromosuccinimide (NBS) | Ethyl acetate, Room temperature | Substituted 1,2,4-oxadiazoles | 91-99 |

| N-Benzyl amidoximes | NBS/DBU | Not specified | 1,2,4-Oxadiazoles | 54-84 |

| N-Benzyl amidoximes | I2/K2CO3 | Not specified | 1,2,4-Oxadiazoles | 50-80 |

| Amidoximes | Anodic oxidation | Mild electrochemical conditions | 3,5-Disubstituted-1,2,4-oxadiazoles | Not specified |

1,3-Dipolar Cycloaddition Reactions

Innovations in Green Chemistry and Sustainable Synthetic Techniques

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles, including naphthyl-containing analogs like 3-Methyl-5-(1-naphthyl)-1,2,4-oxadiazole, has increasingly benefited from the principles of green chemistry. These innovations aim to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Modern methodologies such as microwave-assisted synthesis, electrochemical techniques, and microreactor technology represent significant advancements over traditional methods, which often require harsh conditions and prolonged reaction times. nih.govresearchgate.net

Microwave-Assisted Synthesis Enhancements

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering substantial improvements over conventional heating methods for the production of 1,2,4-oxadiazoles. nih.gov This technique utilizes the ability of polar molecules to transform electromagnetic energy into heat, leading to rapid and uniform heating of the reaction mixture. ingentaconnect.com The primary advantages include dramatically reduced reaction times, increased product yields, and enhanced product purity. researchgate.netnih.gov

In the synthesis of 1,2,4-oxadiazoles, microwave-assisted methods have been successfully applied to the key cyclization step. For instance, the reaction of amidoximes with carboxylic acid derivatives, a common route to this heterocyclic core, can be completed in minutes under microwave irradiation, whereas conventional heating might require several hours. ingentaconnect.comresearchgate.net Solvent-free conditions can often be employed, further enhancing the green credentials of the synthesis by eliminating the need for potentially toxic and volatile organic solvents. nih.govnih.gov

One reported approach involves the reaction of various hydrazides with carboxylic acids in the presence of phosphorus oxychloride, where microwave irradiation reduced the reaction time from 4–9 hours to just 6–15 minutes. ingentaconnect.com Another green protocol describes the synthesis of chromene-based 1,2,4-oxadiazoles from amidoximes and carboxylic acids using coupling reagents in DMF, where microwave heating led to high yields in an expeditious manner. nih.gov These enhancements not only accelerate the synthetic process but also contribute to energy conservation and waste reduction. researchgate.net

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for 2,5-Disubstituted 1,3,4-Oxadiazoles This table illustrates the typical enhancements seen in oxadiazole synthesis, analogous to those for 1,2,4-oxadiazoles.

| R-Group | Microwave Time (min) | Microwave Yield (%) | Conventional Time (hr) | Conventional Yield (%) |

|---|---|---|---|---|

| C6H5 | 12 | 92 | 6 | 81 |

| o-NO2C6H4 | 9 | 96 | 5 | 86 |

| 1-C10H7 (1-Naphthyl) | 12 | 83 | 9 | 69 |

| 2-C10H7 (2-Naphthyl) | 12 | 81 | 8 | 72 |

| CCl3 | 6 | 91 | 4 | 76 |

Data sourced from Khan et al., Letters in Organic Chemistry (2004). ingentaconnect.com

Electrochemical Synthesis and Dehydrogenative Cyclization

Electrochemical synthesis offers a sustainable and powerful alternative for constructing the 1,2,4-oxadiazole ring system. rsc.org This methodology employs electrons as "traceless" redox agents, circumventing the need for stoichiometric chemical oxidants that often generate hazardous byproducts. rsc.org A key electrochemical approach for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involves the anodic oxidation of N-benzyl amidoximes. rsc.org

The process proceeds through a dehydrogenative cyclization pathway. rsc.org Under electrochemical conditions, an iminoxy radical is generated via anodic oxidation. This intermediate then undergoes a 1,5-Hydrogen Atom Transfer (1,5-HAT) followed by intramolecular cyclization to form the desired 1,2,4-oxadiazole ring. rsc.orgbohrium.com This method is characterized by its simple operation, mild reaction conditions, broad substrate scope, and high functional group compatibility. rsc.orgrsc.org The absence of transition metals and external oxidants makes it an environmentally benign and practical route for preparing these heterocyclic compounds. rsc.org

Implementation of Green Chemistry Principles in Oxadiazole Synthesis

The broader application of green chemistry principles is transforming the synthesis of 1,2,4-oxadiazoles. The goal is to design processes that are safer, more efficient, and less damaging to the environment. jusst.org Key strategies include the use of eco-friendly solvents, development of metal-free catalysts, and adoption of energy-efficient reaction conditions. nih.gov

One innovative approach utilizes graphene oxide (GO) as an inexpensive, metal-free, and heterogeneous carbocatalyst for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. nih.gov GO can act as both an oxidizing agent and a solid acid catalyst, facilitating the intermolecular cyclodehydration of amidoximes with aldehydes. nih.gov The use of multicomponent reactions (MCRs) is another effective strategy that improves atom economy by combining multiple starting materials in a single step. nih.gov Furthermore, conducting reactions in aqueous media or under solvent-free conditions, often coupled with microwave irradiation, significantly reduces the environmental footprint by minimizing the use of volatile organic compounds (VOCs). nih.govnih.gov

Microreactor Technology for Enhanced Reaction Efficiency

Microreactor, or continuous flow, technology provides a paradigm shift from traditional batch processing, offering enhanced control, safety, and efficiency for chemical synthesis. nih.govresearchgate.net This technology uses small-scale reactors with micro-channels where reagents are continuously pumped and mixed. The high surface-area-to-volume ratio in microreactors allows for extremely efficient heat transfer and precise temperature control, enabling reactions to be performed under forcing conditions (high temperature and pressure) with greater safety. nih.gov

For the synthesis of 1,2,4-oxadiazoles, a multi-step sequence can be performed in a single, unbroken microreactor setup. nih.govnih.gov A general method has been described where arylnitriles and activated carbonyls are converted into 3,5-disubstituted 1,2,4-oxadiazoles using three sequential microreactors. This continuous flow process can produce the final compounds in approximately 30 minutes, a significant improvement over time-consuming batch methods that often require intermediate workup and purification steps. nih.gov This rapid and efficient construction of the oxadiazole core makes microreactor technology particularly valuable for generating chemical libraries for drug discovery. nih.gov

Targeted Synthetic Approaches for Naphthyl-Substituted 1,2,4-Oxadiazoles

The synthesis of 1,2,4-oxadiazoles bearing a naphthyl substituent, such as this compound, requires specific strategies to ensure the correct placement of this bulky aromatic group. The naphthyl moiety is a key structural feature in various biologically active molecules, and its incorporation into the oxadiazole scaffold can significantly influence the compound's pharmacological properties.

Strategies for Regioselective Introduction of the Naphthyl Moiety

The regioselective synthesis of naphthyl-substituted 1,2,4-oxadiazoles is typically achieved by using a starting material that already contains the naphthyl group at the desired position. The most common and direct methods involve the cyclization of a naphthyl-containing precursor with a suitable reaction partner.

Two primary retrosynthetic disconnections of the 1,2,4-oxadiazole ring guide the synthetic strategy:

Reaction of a Naphthoyl Derivative with an Amidoxime: This is a widely used approach where a derivative of naphthoic acid (e.g., 1-naphthoyl chloride or 1-naphthoic acid itself) is reacted with an amidoxime (like acetamidoxime (B1239325) for the synthesis of a 3-methyl substituted analog). The acylation of the amidoxime followed by cyclodehydration yields the 5-(1-naphthyl)-1,2,4-oxadiazole. The regioselectivity is unambiguously controlled by the choice of the starting naphthoic acid isomer (1-naphthoic acid or 2-naphthoic acid). researchgate.net

1,3-Dipolar Cycloaddition: This method involves the reaction of a nitrile oxide with a nitrile. To introduce the 1-naphthyl group at the 5-position, a naphthonitrile (e.g., 1-cyanonaphthalene) is reacted with a nitrile oxide generated in situ from an oxime. For instance, reacting 1-cyanonaphthalene with acetaldehyde (B116499) oxime-derived nitrile oxide would lead to the desired 3-methyl-5-(1-naphthyl) product. This cycloaddition is a powerful tool for regioselectively forming the heterocyclic ring. researchgate.net

A practical example is the synthesis of GRL0617, a related naphthyl-containing compound, where 2-(1-naphthyl)propionic acid was used as a key starting material, demonstrating the principle of incorporating the naphthyl group from the outset. Similarly, the synthesis of other naphthyl-substituted oxadiazoles (B1248032) has been reported starting from α- or β-naphthol, which is first converted into a key intermediate like ethyl (naphthalen-1-yloxy)acetate before subsequent steps to form the heterocyclic ring. derpharmachemica.com These methods ensure that the naphthyl moiety is introduced at a specific, predetermined position on the 1,2,4-oxadiazole core.

Synthetic Yield and Purity Considerations in Naphthyl-Derivative Formation

The formation of 3,5-disubstituted 1,2,4-oxadiazoles bearing a naphthyl moiety, such as this compound, is governed by principles similar to those for other diaryl or alkyl-aryl substituted analogs. The primary synthetic route involves the condensation of an amidoxime with a carboxylic acid or its derivative, followed by a cyclodehydration step. nih.govresearchgate.net For the target compound, this could be achieved by reacting acetamidoxime with 1-naphthoic acid (or its acyl chloride) or by reacting 1-naphthalene-carboximidamide (naphthyl-amidoxime) with acetic acid.

Synthetic yields for naphthyl-containing 1,2,4-oxadiazoles can be moderate to good, influenced by factors such as the choice of coupling agents, reaction conditions, and the steric hindrance imposed by the bulky naphthyl group. For instance, a related compound, 3-(2-Methyl-5-nitrophenyl)-5-(1-(naphthalen-1-yl)ethyl)-1,2,4-oxadiazole, was synthesized with a reported yield of 66%. The use of activating agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) or propylphosphonic anhydride (T3P) is common to facilitate the initial acylation of the amidoxime, which is a critical step for achieving high yields. nih.govnih.gov

The purity of the final naphthyl-derivative is contingent on the effective removal of byproducts and unreacted starting materials. Common impurities may include the uncyclized O-acylamidoxime intermediate, urea-based byproducts from carbodiimide (B86325) coupling agents, and excess carboxylic acid. Purification is typically achieved through standard laboratory techniques such as recrystallization or silica gel column chromatography. nih.gov The choice of solvent for recrystallization is crucial for obtaining high-purity crystalline products.

The table below presents a summary of reported yields for various 3,5-disubstituted 1,2,4-oxadiazoles, providing context for the expected efficiency in the synthesis of naphthyl-containing analogs.

| R1 Substituent (at C3) | R2 Substituent (at C5) | Reagents/Conditions | Yield (%) | Reference |

| Phenyl | 4-methylphenyl | Vilsmeier reagent, Trimethylamine, CH2Cl2, RT | 93% | nih.gov |

| 4-methylphenyl | Methyl | NaOH/DMSO, RT, 4-24h | 11-90% | nih.govorganic-chemistry.org |

| Phenyl | 4-nitrophenyl | TBAF, THF, RT | <5-98% | nih.gov |

| Phenyl | (E)-2-(4-nitrophenyl)vinyl | K2CO3, Dichloromethane, Silica gel, MW | 79% | nih.gov |

| Phenyl | (E)-2-phenylvinyl | K2CO3, Dichloromethane, Silica gel, MW | 68% | nih.gov |

| 2-Methyl-5-nitrophenyl | 1-(naphthalen-1-yl)ethyl | General Procedure A | 66% |

Synthetic Challenges and Future Directions for this compound

The synthesis of this compound, while based on established methodologies, presents specific challenges primarily related to the steric and electronic properties of the naphthyl group.

Synthetic Challenges:

Steric Hindrance: The 1-naphthyl group is sterically bulky. This can hinder the approach of the amidoxime to the carbonyl carbon of 1-naphthoic acid (or its activated derivative), potentially slowing down the reaction rate and requiring more forcing conditions (e.g., higher temperatures or longer reaction times) for the acylation and subsequent cyclodehydration steps. This can lead to lower yields compared to analogs with smaller aryl groups.

Reaction Optimization: Achieving high yields often requires careful optimization of reaction parameters. The choice of solvent, temperature, and activating agent is critical. For example, the thermal cyclization of the O-acylamidoxime intermediate needs to be conducted at a temperature high enough to promote ring closure but low enough to prevent thermal decomposition and side-product formation.

Purification: The removal of byproducts, particularly those structurally similar to the product, can be challenging. The increased lipophilicity imparted by the naphthyl group may require fine-tuning of chromatographic conditions to achieve high purity.

Byproduct Formation: The classical synthesis using acyl chlorides can sometimes lead to the formation of undesired products, necessitating the use of a base like pyridine, which can complicate the work-up procedure. nih.gov One-pot procedures, while efficient, require careful control to minimize the formation of side products. organic-chemistry.org

Future Directions:

The field of heterocyclic synthesis is continually evolving, with a focus on improving efficiency, sustainability, and versatility. Future research directions for the synthesis of this compound and its analogs could include:

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields for the synthesis of 1,2,4-oxadiazoles. nih.gov This "green chemistry" approach could offer a more rapid and efficient route to the target molecule. dntb.gov.ua

Novel Catalytic Systems: Exploring new catalysts could circumvent the need for stoichiometric activating agents, leading to cleaner reactions and simpler purifications. For example, the use of a PTSA-ZnCl₂ system has been reported as a mild and efficient catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and nitriles. organic-chemistry.org

Flow Chemistry: The use of continuous flow reactors could provide better control over reaction parameters such as temperature and mixing, potentially leading to higher yields, improved purity, and safer scalability compared to traditional batch processes.

Exploration of New Analogs: The this compound scaffold can serve as a template for the creation of new derivatives. Future work could involve modifying the methyl group or substituting the naphthyl ring to explore the structure-activity relationships of this class of compounds for various applications.

By addressing these challenges and exploring these future directions, the synthesis of this compound can be made more efficient, scalable, and environmentally benign.

Chemical Reactivity and Ring Transformations of 1,2,4 Oxadiazole Scaffolds

Electrophilic and Nucleophilic Characteristics of the 1,2,4-Oxadiazole (B8745197) Ring System

The 1,2,4-oxadiazole ring exhibits a distinct electronic character that dictates its reactivity towards electrophiles and nucleophiles. The presence of three heteroatoms (two nitrogen and one oxygen) results in a relatively electron-deficient aromatic system, which influences the reactivity of the ring's carbon atoms.

The carbon atoms at the C3 and C5 positions of the 1,2,4-oxadiazole ring are the primary sites for nucleophilic attack. These positions are electron-poor due to the adjacent electronegative heteroatoms. However, their reactivity is not identical. Generally, the C5 position is more electrophilic and, therefore, more susceptible to nucleophilic attack than the C3 position. This is attributed to the electronic influence of the neighboring oxygen and nitrogen atoms. nih.gov

Conversely, the 1,2,4-oxadiazole ring is generally unreactive towards electrophilic substitution. The electron-withdrawing nature of the heteroatoms deactivates the ring, making reactions like halogenation, nitration, or Friedel-Crafts acylation difficult to achieve directly on the heterocyclic core. nih.gov

| Position | Substituent in Target Molecule | Electronic Effect of Substituent | Expected Reactivity towards Nucleophiles |

|---|---|---|---|

| C3 | Methyl | Electron-donating | Less reactive |

| C5 | 1-Naphthyl | Electron-withdrawing (inductive) | More reactive |

The O1-N2 bond is considered the weakest link in the ring and is susceptible to cleavage under various conditions, including reduction, thermal stress, or photochemical activation. This inherent instability is a driving force for many of the rearrangement reactions that 1,2,4-oxadiazoles undergo. The oxygen atom, being highly electronegative, contributes significantly to the electron-deficient character of the adjacent C5 carbon.

Intramolecular Rearrangements and Ring-Opening Processes

Due to its relatively low aromaticity and the labile O-N bond, the 1,2,4-oxadiazole ring is prone to a variety of fascinating intramolecular rearrangements and ring-opening reactions, often leading to the formation of other more stable heterocyclic systems. researchgate.netosi.lv

The Boulton-Katritzky Rearrangement is a well-documented thermal or base-catalyzed isomerization of heterocyclic compounds. In the context of 1,2,4-oxadiazoles, this rearrangement typically involves a side chain at the C3 position that contains a nucleophilic atom. The mechanism involves an intramolecular nucleophilic attack of the side-chain nucleophile onto the N2 atom of the oxadiazole ring, leading to the cleavage of the weak O-N bond and subsequent formation of a new heterocyclic ring. mdpi.com

For 3-Methyl-5-(1-naphthyl)-1,2,4-oxadiazole, a classic BKR would not be expected as the methyl group at C3 lacks a suitable nucleophilic atom in a side chain. However, if the methyl group were to be functionalized to introduce a nucleophile (e.g., an amino or hydroxyl group at an appropriate distance), the molecule could then potentially undergo a BKR. For instance, 5-aryl-3-(2-aminoethyl)-1,2,4-oxadiazoles have been shown to be unstable and rearrange into spiropyrazolinium salts via a BKR-type mechanism. mdpi.com

The Migration – Nucleophilic Attack – Cyclization (MNAC) pathway is another important rearrangement process for 1,2,4-oxadiazoles. While less common than the BKR, it represents an alternative route for ring transformation. This pathway is often initiated by the migration of a group, followed by an intramolecular nucleophilic attack and subsequent cyclization to form a new heterocyclic ring. The specifics of the MNAC pathway can vary depending on the substituents and reaction conditions.

The ANRORC mechanism is a significant pathway for the transformation of heterocyclic rings, including 1,2,4-oxadiazoles, upon reaction with strong nucleophiles. wikipedia.org This process involves the A ddition of a N ucleophile to the ring, followed by R ing O pening of the heterocyclic system, and subsequent R ing C losure to form a new ring. nih.gov

For this compound, an ANRORC reaction would likely be initiated by the attack of a strong nucleophile, such as an amide or an alkoxide, at the more electrophilic C5 position. This would lead to the cleavage of the O1-N2 bond, opening the ring to form an intermediate. This intermediate could then undergo cyclization to form a new heterocyclic system. The presence of an electron-withdrawing substituent at the C5 position generally facilitates the initial nucleophilic attack in an ANRORC mechanism. chim.it The naphthyl group in the target molecule would be expected to activate the C5 position towards such a reaction. For example, the reaction of 5-perfluoroalkyl-1,2,4-oxadiazoles with bidentate nucleophiles like hydrazine (B178648) proceeds via an ANRORC mechanism involving the addition of the nucleophile to the C5 position. nih.gov

| Rearrangement Type | General Requirement | Applicability to this compound |

|---|---|---|

| Boulton-Katritzky Rearrangement (BKR) | Nucleophilic side chain at C3 | Unlikely without modification of the C3-methyl group |

| Migration – Nucleophilic Attack – Cyclization (MNAC) | Specific substituent patterns allowing for migration | Possible, but highly dependent on reaction conditions and reagents |

| Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC) | Strong nucleophile and an electrophilic ring carbon | Plausible at the C5 position due to the influence of the naphthyl group |

Stability Considerations and Chemical Degradation Pathways of 3,5-Disubstituted 1,2,4-Oxadiazoles

The 1,2,4-oxadiazole ring, a key structural motif in numerous pharmacologically active compounds, possesses a unique combination of stability and reactivity. While 3,5-disubstituted 1,2,4-oxadiazoles are generally considered to be chemically stable, particularly in comparison to their monosubstituted counterparts, their heterocyclic core is susceptible to degradation under specific conditions. This susceptibility is primarily attributed to the inherent electronic characteristics of the ring, which include low aromaticity and a labile O-N bond. dntb.gov.uaresearchgate.net Consequently, the stability of these compounds, including this compound, is a critical factor in their application and is influenced by environmental factors such as pH, temperature, and light.

The 3,5-disubstitution pattern significantly enhances the stability of the 1,2,4-oxadiazole ring. These compounds can often tolerate both strong acidic and basic conditions without decomposition. researchgate.net This robustness has led to the widespread use of the 1,2,4-oxadiazole moiety as a bioisostere for ester and amide functionalities, offering improved metabolic stability. researchgate.net The thermal and chemical resistance of the ring, combined with its electronic properties, contributes to its utility in drug design. researchgate.net

The stability of the 1,2,4-oxadiazole ring can be highly dependent on the pH of the surrounding medium. A detailed kinetic study on the 1,2,4-oxadiazole derivative BMS-708163 revealed that the compound exhibits maximum stability within a pH range of 3 to 5. nih.govresearchgate.net Deviation from this optimal pH range, either to more acidic or more basic conditions, leads to an accelerated rate of degradation. nih.govresearchgate.net

Acid-Catalyzed Hydrolysis: Under acidic conditions (low pH), the degradation pathway is initiated by the protonation of the N-4 atom of the oxadiazole ring. This protonation activates the C-5 carbon atom, making it susceptible to nucleophilic attack by water. The subsequent ring-opening leads to the formation of an aryl nitrile and a corresponding carboxylic acid as the primary degradation products. nih.govresearchgate.net

Base-Catalyzed Hydrolysis: In alkaline media (high pH), the degradation mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion on the C-5 carbon. This results in the formation of an anionic intermediate at the N-4 position. In the presence of a proton source, such as water, this intermediate undergoes ring cleavage to yield the same aryl nitrile and carboxylic acid products observed under acidic conditions. nih.govresearchgate.net It is noteworthy that in the absence of a proton donor, for instance in a dry aprotic solvent like acetonitrile, the anionic intermediate may revert to the parent 1,2,4-oxadiazole, thereby enhancing the compound's stability. nih.govresearchgate.net

The following table illustrates the pH-dependent stability profile typical for a 3,5-disubstituted 1,2,4-oxadiazole, based on the findings for BMS-708163.

| pH Range | Relative Stability | Primary Degradation Mechanism |

|---|---|---|

| < 3 | Low | Acid-catalyzed hydrolysis (N-4 protonation followed by nucleophilic attack) |

| 3 - 5 | High | Minimal degradation |

| > 5 | Low | Base-catalyzed hydrolysis (Direct nucleophilic attack at C-5) |

Elevated temperatures can induce the decomposition of 3,5-disubstituted 1,2,4-oxadiazoles. The thermal stability is influenced by the nature of the substituents at the C-3 and C-5 positions. For instance, studies on energetic materials based on the 1,2,4-oxadiazole ring indicate that their thermal decomposition temperatures can be quite high, sometimes exceeding 250-300°C. However, other derivatives may be less stable. For example, the pyrolysis of 3,5-diphenyl-1,2,4-oxadiazole (B189376) has been reported to occur at high temperatures.

Exposure to ultraviolet (UV) light can also lead to the degradation of the 1,2,4-oxadiazole ring. The photochemical reactivity is a consequence of the weak O-N bond and the low aromaticity of the heterocycle. researchgate.net Upon photo-induction, a reactive open-chain intermediate can be generated, which may possess zwitterionic, bi-radical, or nitrene-like characteristics. osti.gov The fate of this intermediate and the final degradation products are dependent on the reaction medium and the nature of the substituents. osti.gov For instance, irradiation of 3,5-diphenyl-1,2,4-oxadiazole in a nucleophilic solvent like methanol (B129727) can lead to open-chain products resulting from the reaction of the photolytic intermediate with the solvent. researchgate.net In the case of this compound, the presence of the naphthalene (B1677914) moiety, a known chromophore, may influence its photostability. Naphthalene derivatives are known for their unique photophysical and chemical properties, including high quantum yields and excellent photostability, which could potentially affect the photodegradation pathway of the entire molecule. nih.gov

The following table summarizes the primary degradation pathways for 3,5-disubstituted 1,2,4-oxadiazoles.

| Condition | Initiating Step | Key Intermediates | Major Degradation Products |

|---|---|---|---|

| Acidic (pH < 3) | Protonation at N-4 | Protonated oxadiazole | Aryl/Alkyl nitrile, Carboxylic acid |

| Alkaline (pH > 5) | Nucleophilic attack at C-5 | N-4 anionic species | Aryl/Alkyl nitrile, Carboxylic acid |

| Thermal | Cleavage of the O-N bond | Radical species | Nitriles, Isocyanates, and other fragments |

| Photochemical (UV) | Photo-induced O-N bond cleavage | Zwitterionic, bi-radical, or nitrene-like species | Open-chain products, Isomers (e.g., 1,3,4-oxadiazoles) |

Advanced Spectroscopic and Structural Characterization of 3 Methyl 5 1 Naphthyl 1,2,4 Oxadiazole and Analogous Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules, including 3-Methyl-5-(1-naphthyl)-1,2,4-oxadiazole. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, confirming the connectivity and substitution pattern of the heterocyclic system.

Analysis of Carbon-13 Chemical Shifts for Ring and Substituent Carbons

The ¹³C NMR spectrum provides precise chemical shift values for each carbon atom in the molecule, offering definitive evidence for its structure. The chemical shifts are influenced by the electronic environment, including the electronegativity of adjacent atoms and the effects of aromaticity. libretexts.org

For this compound, the carbons of the oxadiazole ring are highly deshielded due to the influence of the electronegative oxygen and nitrogen atoms. The C3 carbon, attached to the methyl group, and the C5 carbon, bonded to the naphthyl group, typically resonate at approximately 168 ppm and 175 ppm, respectively. scispace.comijacskros.com The exact shifts can vary slightly based on the solvent and other substituents. scispace.com

The methyl group substituent attached to C3 typically appears in the upfield region of the spectrum, generally between 10-20 ppm. scispace.com The carbons of the naphthyl ring exhibit a complex pattern of signals in the aromatic region (typically 120-135 ppm), with the quaternary carbon attached to the oxadiazole ring appearing further downfield. mdpi.com The specific chemical shifts for the naphthyl carbons are influenced by the electronic effects of the oxadiazole substituent.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound Data is estimated based on analogous compounds reported in the literature. scispace.commdpi.com

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Justification |

| C3 (Oxadiazole) | ~168 | Attached to a methyl group and within the electron-deficient oxadiazole ring. |

| C5 (Oxadiazole) | ~175 | Attached to the naphthyl group and significantly deshielded by adjacent heteroatoms. |

| -CH₃ | ~12 | Typical range for a methyl group attached to an sp² carbon of a heterocycle. |

| C1' (Naphthyl) | ~126 | Quaternary carbon attached to the oxadiazole ring; deshielded. |

| Naphthyl Carbons | 124-134 | Aromatic carbons of the naphthyl system, exhibiting distinct signals based on their position. |

Vibrational Spectroscopy (IR) for Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. journalspub.com The IR spectrum of this compound displays several key absorption bands that confirm its structural features.

The characteristic vibrations of the 1,2,4-oxadiazole (B8745197) ring are prominent. A strong band corresponding to the C=N stretching vibration is typically observed in the range of 1580-1620 cm⁻¹. ijacskros.com The C-O-N stretching within the ring often appears around 1020-1070 cm⁻¹. The stretching vibrations of the naphthyl group's C-H bonds are seen above 3000 cm⁻¹, while the aromatic C=C stretching vibrations contribute to signals in the 1450-1600 cm⁻¹ region. researchgate.net The methyl group's C-H stretching vibrations are typically found around 2900-3000 cm⁻¹. ijacskros.com

Table 2: Characteristic IR Absorption Bands for this compound Data is based on typical frequencies for the functional groups present. ijacskros.comnih.gov

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| > 3000 | C-H Stretch | Aromatic (Naphthyl) |

| 2900-3000 | C-H Stretch | Aliphatic (-CH₃) |

| 1580-1620 | C=N Stretch | 1,2,4-Oxadiazole Ring |

| 1450-1600 | C=C Stretch | Aromatic (Naphthyl) |

| 1020-1070 | C-O-N Stretch | 1,2,4-Oxadiazole Ring |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of a compound, further confirming its identity and structure. nih.gov For this compound, the molecular ion peak (M⁺) would confirm its molecular weight.

The fragmentation of 1,2,4-oxadiazoles under electron impact is well-documented and typically involves the cleavage of the heterocyclic ring. researchgate.netresearchgate.net The primary fragmentation pathway involves the cleavage of the N-O bond, which is the weakest bond in the ring. This is often followed by the loss of small, stable molecules.

A common fragmentation pattern for 3,5-disubstituted 1,2,4-oxadiazoles involves the cleavage of the 1-2 and 3-4 bonds or the 1-5 and 3-4 bonds. researchgate.netresearchgate.net For this compound, this could lead to the formation of a naphthyl nitrile cation ([C₁₀H₇CN]⁺) or a naphthyl carbonyl cation ([C₁₀H₇CO]⁺). Another significant fragmentation could involve the formation of the naphthyl cation ([C₁₀H₇]⁺) itself. The detection of these characteristic fragments provides strong evidence for the proposed structure. researchgate.net

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Description |

| 222 | [C₁₄H₁₀N₂O]⁺ | Molecular Ion (M⁺) |

| 152 | [C₁₀H₇CN]⁺ | Naphthyl nitrile cation |

| 155 | [C₁₀H₇CO]⁺ | Naphthyl carbonyl cation |

| 127 | [C₁₀H₇]⁺ | Naphthyl cation |

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy provide insights into the electronic transitions within a molecule and its photophysical properties. These properties are largely dictated by the chromophores and fluorophores present in the structure. journalspub.com

Spectroscopic Contributions of the Naphthyl Chromophore

The naphthyl group is a major chromophore and fluorophore in the this compound molecule. Naphthalene (B1677914) itself exhibits strong absorption bands in the UV region. The introduction of substituents, such as the oxadiazole ring, causes shifts in these absorption maxima. mdpi.com The presence of the naphthyl moiety is expected to result in strong absorption bands, likely below 350 nm, corresponding to π-π* transitions within the aromatic system. rsc.org Silyl substitution on a naphthalene ring has been shown to cause bathochromic (red) shifts in absorption maxima and an increase in fluorescence intensity, suggesting that substitution by the oxadiazole ring would have a similar, significant impact on the electronic properties. mdpi.com

X-ray Crystallography for Precise Solid-State Molecular Architecture Determination

X-ray crystallography stands as an unparalleled technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. This method provides precise data on bond lengths, bond angles, and torsion angles, thereby offering a definitive depiction of the molecular conformation and intermolecular interactions within the crystal lattice. For this compound and its analogs, X-ray diffraction studies are crucial for understanding the spatial relationship between the planar 1,2,4-oxadiazole ring and the bulky naphthyl substituent, as well as any non-covalent interactions that dictate the crystal packing.

Detailed crystallographic analysis of analogous structures reveals significant insights into the likely solid-state architecture of this compound. For instance, the crystal structure of 2-(4-fluoro-3-methylphenyl)-5-{[(naphthalen-1-yl)oxy]methyl}-1,3,4-oxadiazole, a closely related derivative, has been elucidated, providing a valuable model for understanding the steric and electronic effects on the molecular geometry. nih.gov

In this analog, the molecule adopts a nearly planar conformation. nih.gov The dihedral angle between the oxadiazole ring and the naphthalene ring system is a key parameter, as is the angle between the oxadiazole and the substituted phenyl ring. nih.gov In the case of 2-(4-fluoro-3-methylphenyl)-5-{[(naphthalen-1-yl)oxy]methyl}-1,3,4-oxadiazole, the oxadiazole ring forms dihedral angles of 13.90(1)° and 7.93(1)° with the naphthalene and benzene (B151609) rings, respectively. nih.gov The naphthalene and benzene rings themselves are inclined at an angle of 6.35(1)°. nih.gov These small dihedral angles suggest a high degree of planarity across the molecule, which can be attributed to the extensive π-conjugation.

The crystal packing of these molecules is often stabilized by a network of intermolecular interactions. In the aforementioned analog, adjacent molecules are linked by C—H···N hydrogen bonds, creating chains that propagate along the crystal direction. nih.gov Furthermore, π–π stacking interactions are observed, with intercentroid distances of 3.5754(9) Å and 3.7191(12) Å, which link the chains into ribbons. nih.gov

Crystallographic Data for an Analogous Derivative: 2-(4-fluoro-3-methylphenyl)-5-{[(naphthalen-1-yl)oxy]methyl}-1,3,4-oxadiazole nih.gov

| Parameter | Value |

| Chemical Formula | C₂₀H₁₅FN₂O₂ |

| Formula Weight | 334.34 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.4236 (4) |

| b (Å) | 7.5062 (4) |

| c (Å) | 16.3519 (8) |

| α (°) | 77.092 (3) |

| β (°) | 77.494 (3) |

| γ (°) | 66.734 (3) |

| Volume (ų) | 807.51 (7) |

| Z | 2 |

Selected Bond Lengths (Å) and Angles (°) for 2-(4-fluoro-3-methylphenyl)-5-{[(naphthalen-1-yl)oxy]methyl}-1,3,4-oxadiazole nih.gov

| Bond | Length (Å) | Angle | Degree (°) |

| O(2)-C(13) | 1.332(2) | C(13)-O(2)-N(1) | 104.9(1) |

| O(2)-N(1) | 1.411(2) | C(12)-N(1)-O(2) | 106.1(1) |

| N(1)-C(12) | 1.294(2) | N(2)-C(12)-N(1) | 115.8(2) |

| C(12)-N(2) | 1.385(2) | C(13)-N(2)-C(12) | 100.9(1) |

| N(2)-C(13) | 1.300(2) | N(2)-C(13)-O(2) | 112.3(2) |

Computational Chemistry and Molecular Modeling of 3 Methyl 5 1 Naphthyl 1,2,4 Oxadiazole Systems

Quantum Chemical Calculations for Electronic Structure and Reactive Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation, or its approximations, to determine the electronic distribution and energy levels within the molecule. For derivatives of the 1,2,4-oxadiazole (B8745197) ring, methods like Density Functional Theory (DFT) are frequently employed to elucidate geometric and electronic properties. epstem.net Such studies often involve optimizing the molecular geometry to find the most stable conformation and then calculating various electronic descriptors. chemintech.ru

Key properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter, as it provides information about the molecule's kinetic stability, chemical reactivity, and electronic transitions. researchgate.net A large HOMO-LUMO gap generally implies high stability and low reactivity. ajchem-a.com These quantum chemical characteristics are essential for predicting how the molecule will interact with other chemical species.

Table 1: Representative Quantum Chemical Descriptors for 1,2,4-Oxadiazole Systems (Note: Data is illustrative of typical values for related oxadiazole derivatives as specific values for 3-Methyl-5-(1-naphthyl)-1,2,4-oxadiazole are not available in the provided sources.)

| Parameter | Typical Value Range (eV) | Significance |

|---|---|---|

| HOMO Energy | -9.0 to -9.6 | Relates to the ability to donate electrons (ionization potential). researchgate.net |

| LUMO Energy | -4.4 to -4.9 | Relates to the ability to accept electrons (electron affinity). researchgate.net |

| HOMO-LUMO Gap (ΔE) | 4.3 to 4.7 | Indicates chemical reactivity and kinetic stability. |

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are instrumental in predicting the photophysical properties of molecules. dntb.gov.ua These methods are used to calculate excited-state properties, such as electronic absorption and emission spectra. rsc.org For molecules like this compound, which contains extensive chromophoric systems (the naphthyl and oxadiazole rings), TD-DFT can predict the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π→π*). dntb.gov.ua

The calculations can reveal how the molecular structure influences its interaction with light. For instance, the attachment of the oxadiazole group can lead to long-wavelength absorption and emission, which is a desirable property for applications like fluorescent probes and organic electronics. rsc.org By analyzing the frontier molecular orbitals (FMOs) involved in these transitions, researchers can understand charge transfer characteristics within the molecule upon photoexcitation. dntb.gov.ua

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the reactive behavior of a molecule. researchgate.net It is a 3D map of the electrostatic potential on the electron density surface of a molecule, which helps to visualize the charge distribution and identify regions prone to electrophilic and nucleophilic attack. ajchem-a.com

In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and represent likely sites for nucleophilic attack. researchgate.netajchem-a.com For 1,2,4-oxadiazole derivatives, MEP analysis typically reveals that the nitrogen atoms of the oxadiazole ring are electron-rich, making them potential sites for electrophilic interactions and hydrogen bonding. ajchem-a.comajchem-a.com The aromatic rings, like the naphthyl group, also show characteristic potential distributions that influence their interaction with other molecules. ajchem-a.com

Elucidation of Intermolecular Interactions in 1,2,4-Oxadiazole Systems

The way molecules pack in the solid state and interact in solution is governed by a range of intermolecular forces. For 1,2,4-oxadiazole systems, which contain both heterocyclic and aromatic components, these interactions are diverse and crucial for determining their physical properties and biological activity. ajchem-a.comrsc.org

π-π stacking is a key non-covalent interaction that occurs between aromatic and heteroaromatic rings. nih.gov In systems containing a 1,2,4-oxadiazole ring and a naphthyl group, several types of π-π stacking are possible, including (oxadiazole)···(naphthyl) and (naphthyl)···(naphthyl) interactions. These interactions play a major role in the formation of molecular aggregates and crystal packing. rsc.org

The geometry of these interactions (e.g., face-to-face, parallel-displaced, or T-shaped) and the distance between the interacting rings determine the strength of the stacking. nih.gov Computational studies, often combined with X-ray diffraction data, can characterize these parameters. nih.gov The presence of the electron-deficient oxadiazole ring and the electron-rich naphthyl moiety can lead to strong, stabilizing π-π interactions that influence the compound's electronic and material properties. rsc.orgnih.gov DFT calculations are used to confirm and quantify the energy of these interactions. nih.govnih.gov

The 1,2,4-oxadiazole ring is capable of acting as a hydrogen bond acceptor due to the presence of electronegative nitrogen and oxygen atoms. nih.govresearchgate.net This ability allows it to form specific interactions with hydrogen bond donors, which is a key feature in both crystal engineering and its role as a bioisostere for ester and amide groups in medicinal chemistry. nih.govtandfonline.com

To gain a deeper, quantitative understanding of the nature of intermolecular forces, Symmetry Adapted Perturbation Theory (SAPT) is a powerful computational method. wikipedia.orgq-chem.com Unlike supermolecular approaches that calculate the total interaction energy by subtraction, SAPT directly computes the interaction energy as a sum of physically meaningful components. wikipedia.orgnih.gov This approach is naturally free of basis set superposition error (BSSE). wikipedia.org

The SAPT framework decomposes the total interaction energy into four main terms:

Electrostatics (E_elst): The classical Coulombic interaction between the static charge distributions of the molecules.

Exchange (E_exch): A short-range repulsive term arising from the Pauli exclusion principle.

Induction (E_ind): The attraction resulting from the polarization of one molecule by the static charge distribution of another.

Dispersion (E_disp): A long-range attractive force arising from correlated fluctuations in the electron clouds of the interacting molecules (van der Waals forces).

By applying SAPT to a dimer of this compound, one could quantify the contribution of each of these forces to a specific interaction, such as a π-π stack. rsc.org For example, SAPT analysis of similar stacked systems has shown that dispersion and electrostatic forces are often the dominant attractive components, while exchange provides the necessary repulsion that defines the intermolecular distance. rsc.orgresearchgate.net

Table 2: Illustrative SAPT Interaction Energy Decomposition for a π-Stacked Dimer (Note: Values are representative for aromatic heterocyclic systems and serve to illustrate the relative contributions of different energy components as reported in the literature. rsc.org)

| SAPT Component | Typical Energy Contribution (kcal/mol) | Physical Origin |

|---|---|---|

| Electrostatics (Eelst) | -5 to -15 | Coulombic attraction/repulsion. molpro.net |

| Exchange (Eexch) | +10 to +30 | Pauli repulsion. molpro.net |

| Induction (Eind) | -2 to -8 | Molecular polarization. molpro.net |

| Dispersion (Edisp) | -10 to -25 | Electron correlation (van der Waals). molpro.net |

| Total Interaction Energy | -5 to -15 | Sum of all contributions. |

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. For a molecule such as this compound, MD simulations provide a detailed picture of its conformational landscape and intrinsic flexibility. The key dihedral angle governing its shape is the bond connecting the C5 carbon of the oxadiazole ring to the C1 carbon of the naphthyl group. Rotation around this bond determines the spatial orientation of the bulky naphthyl moiety relative to the heterocyclic ring.

MD studies on related 1,2,4-oxadiazole-based compounds have been employed to assess the stability of ligand-protein complexes. nih.govresearchgate.net In these simulations, the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is monitored over the simulation trajectory (e.g., 100 nanoseconds) to ensure the complex reaches a stable, equilibrated state. nih.govnih.gov Analysis of the root-mean-square fluctuation (RMSF) of individual residues can further identify flexible regions of the protein upon ligand binding. For this compound, an MD simulation would reveal the preferred rotational conformations of the naphthyl ring and the energetic barriers between them, which is critical for understanding how the molecule might adapt its shape to fit within a biological target's binding pocket.

| Parameter | Typical Value/Software | Purpose |

|---|---|---|

| Software Suite | GROMACS, AMBER, NAMD | To run the simulation algorithms. |

| Force Field (Protein) | AMBERff14SB, CHARMM36m | Defines the potential energy function for the protein. |

| Force Field (Ligand) | GAFF, CGenFF | Defines the potential energy function for the small molecule. |

| Solvent Model | TIP3P, SPC/E (Water) | To simulate an aqueous physiological environment. |

| Simulation Time | 50 - 200 ns | Duration to allow for molecular motions and system equilibration. |

| Temperature | 300 K / 310 K | To simulate physiological temperature. |

| Pressure | 1 bar | To simulate physiological pressure. |

| Primary Analysis | RMSD, RMSF, Radius of Gyration | To assess the stability, flexibility, and compactness of the system. |

Molecular Docking Investigations in Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to forecast the binding mode of small-molecule ligands, such as this compound, within the active site of a protein. The 1,2,4-oxadiazole scaffold is a common motif in medicinal chemistry, and its derivatives have been investigated as inhibitors of various protein targets, including kinases and nuclear receptors. nih.govnih.govnih.gov

While specific docking studies for this compound are not prominently documented, research on structurally similar compounds provides significant insight. For instance, a series of 3-(2-naphthyl)-5-(4-piperidyl)-1,2,4-oxadiazole derivatives were identified as modulators of the Farnesoid X Receptor (FXR) and Pregnane X Receptor (PXR). nih.gov Molecular docking of these compounds into the ligand-binding domains of FXR and PXR revealed how the naphthyl and oxadiazole components contribute to binding affinity and specificity. nih.gov Such studies allow for the rationalization of structure-activity relationships and guide the design of more potent and selective molecules.

The predictive power of molecular docking lies in its ability to identify critical molecular interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, that stabilize the ligand-protein complex. For this compound, the distinct chemical features of its substructures are expected to govern its interactions.

Naphthyl Group : As a large, aromatic, and hydrophobic moiety, the 1-naphthyl group is well-suited to occupy deep hydrophobic pockets within a protein's active site. Docking studies of a related naphthyl-oxadiazole compound against the Pregnane X Receptor (PXR) showed that the naphthyl ring establishes crucial hydrophobic interactions with residues like Ala295, Val299, Leu455, and Met456. nih.gov Furthermore, it can engage in favorable π-π stacking interactions with aromatic amino acid side chains such as Phenylalanine (Phe) or Tyrosine (Tyr). nih.gov

1,2,4-Oxadiazole Ring : This heterocyclic core contributes to both the structural rigidity and the interaction profile of the molecule. The two nitrogen atoms and the ring oxygen atom can act as hydrogen bond acceptors, forming connections with suitable donor residues (e.g., Serine, Histidine) in the binding site. nih.gov In some cases, these interactions may be mediated by a bridging water molecule. nih.gov The aromatic character of the oxadiazole ring also allows it to participate in π-π stacking interactions, as observed in a predicted binding mode with a Histidine residue. nih.gov

Methyl Group : The 3-methyl substituent is small and primarily contributes through weaker van der Waals or hydrophobic interactions with nonpolar residues in its immediate vicinity.

| Molecular Moiety | Interaction Type | Interacting Protein Residues (PXR) |

|---|---|---|

| Naphthyl Ring | Hydrophobic Contact | Ala295, Val299, Leu455, Met456 |

| π-π Stacking | Phe240, Phe429 | |

| Oxadiazole Ring | Hydrogen Bond | Gln285 |

| π-π Stacking / Water-Mediated H-Bond | His451, Tyr365 | |

| Piperidine Ring (Analogue) | Hydrophobic Contact / Cation-π | Met246, Phe288, Tyr306 |

These computational predictions suggest that this compound likely anchors itself in a binding pocket through a combination of strong hydrophobic and aromatic stacking interactions from its naphthyl group, supplemented by more specific, directional interactions involving the oxadiazole heterocycle.

Structure Activity Relationship Sar and Rational Design Principles for 1,2,4 Oxadiazole Derivatives

General Structure-Activity Relationship Trends in 1,2,4-Oxadiazole (B8745197) Scaffolds

Impact of Substituent Variations at the C3 and C5 Positions

The substituents at the C3 and C5 positions of the 1,2,4-oxadiazole ring play a crucial role in determining the molecule's biological activity. chim.itnih.gov Variations in these positions can lead to significant changes in potency, selectivity, and pharmacokinetic properties. For instance, in a series of 1,2,4-oxadiazole derivatives, the introduction of different aryl groups at these positions has been shown to modulate their activity against various biological targets.

A quantitative structure-activity relationship (QSAR) study on a series of 1,2,4-oxadiazoles highlighted that the mechanism of action can differ based on the substitution patterns at the C3 and C5 positions. The study suggested that variations in substituents on a phenyl ring at the C5 position significantly influence the agonist action on the S1P1 receptor. This underscores the importance of the C5 substituent in defining the pharmacological profile.

| Position | Substituent | Potential Impact on Activity |

| C3 | Methyl | Can provide favorable steric interactions in small hydrophobic pockets and influence the electronic nature of the oxadiazole ring. |

| C5 | 1-Naphthyl | Offers extensive hydrophobic and potential π-π stacking interactions, significantly impacting binding affinity and selectivity. |

Specific Contributions of the Naphthyl Moiety to Molecular Properties and Interactions

The naphthyl group, a bicyclic aromatic system, imparts distinct properties to a molecule. nih.gov Its large, planar surface area allows for significant van der Waals and hydrophobic interactions with biological macromolecules. rsc.org Furthermore, the electron-rich π-system of the naphthalene (B1677914) ring can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within a protein's binding site.

In the context of 3-Methyl-5-(1-naphthyl)-1,2,4-oxadiazole, the 1-naphthyl moiety is expected to be a key determinant of its biological activity. The positioning and orientation of this group will dictate how the molecule presents itself to its biological target. The fusion of two benzene (B151609) rings in naphthalene creates a more extended and rigid structure compared to a simple phenyl ring, which can lead to higher binding affinity and selectivity.

Studies on other heterocyclic compounds incorporating a naphthyl moiety have demonstrated its importance for biological activity. For example, in a series of 1,3,4-oxadiazole-naphthalene hybrids designed as VEGFR-2 inhibitors, the bicyclic structure of the naphthalene was found to be well-suited for the large hinge region of the enzyme. nih.gov

Electronic and Steric Influences on Molecular Functionality and Performance

The interplay of electronic and steric effects of the substituents at the C3 and C5 positions is a cornerstone of the SAR of 1,2,4-oxadiazoles. The electron-withdrawing or electron-donating nature of these groups can alter the charge distribution across the oxadiazole ring, affecting its ability to form hydrogen bonds and other electrostatic interactions. nih.gov

The methyl group at the C3 position of this compound is a weak electron-donating group. This can slightly increase the electron density on the adjacent nitrogen atom of the oxadiazole ring, potentially influencing its hydrogen bonding capabilities. In contrast, the 1-naphthyl group at C5 is a large, sterically demanding substituent. Its bulkiness will impose conformational constraints on the molecule and will be a major factor in determining whether the molecule can fit into a specific binding pocket.

Strategies for Scaffold Modification and Optimization in Research and Development

The 1,2,4-oxadiazole scaffold serves as a versatile template for chemical modification to optimize biological activity. Common strategies involve:

Systematic Variation of Substituents: Replacing the methyl group at C3 and the naphthyl group at C5 with a variety of other functional groups to probe the steric, electronic, and lipophilic requirements of the target binding site. For instance, replacing the methyl group with larger alkyl groups or electron-withdrawing groups could provide insights into the size and electronic preferences of the C3 pocket.

Positional Isomerism: Investigating the effect of moving the naphthyl group to the C3 position and the methyl group to the C5 position to understand the importance of the substitution pattern.

Introduction of Flexible Linkers: Inserting a flexible linker, such as a methylene (B1212753) or ethylene (B1197577) chain, between the oxadiazole ring and the naphthyl group can allow for better conformational sampling and potentially improved binding.

Principles for Rational Design of Novel 1,2,4-Oxadiazole Architectures

The rational design of new 1,2,4-oxadiazole-based compounds relies on a deep understanding of the SAR principles discussed above. Key principles include:

Target-Oriented Design: Utilizing the three-dimensional structure of the biological target to design molecules with complementary shapes and functionalities. For example, if the target has a large hydrophobic pocket, incorporating bulky lipophilic groups like the naphthyl moiety at the C5 position would be a rational approach.

Bioisosteric Replacement: Employing the 1,2,4-oxadiazole ring as a bioisostere for other chemical groups, such as amides and esters, to improve metabolic stability and pharmacokinetic properties.

Privileged Scaffold Approach: Using the 1,2,4-oxadiazole as a "privileged scaffold" that is known to bind to multiple biological targets and decorating it with different substituents to achieve desired selectivity and potency.

By systematically applying these principles, medicinal chemists can navigate the chemical space around the 1,2,4-oxadiazole core to develop novel therapeutic agents with enhanced efficacy and safety profiles.

Emerging Research Applications and Future Perspectives for Naphthyl Substituted 1,2,4 Oxadiazoles

Advanced Materials Science Research

The rigid, planar structure and electron-deficient nature of the 1,2,4-oxadiazole (B8745197) core make it a compelling building block in materials science. rsc.org When substituted with a bulky, electron-rich group like naphthalene (B1677914), the resulting compounds exhibit intriguing photophysical and organizational properties.

Derivatives of 1,2,4-oxadiazole are recognized for their potential in electronic applications, particularly as electron-transporting and hole-blocking materials in organic light-emitting diodes (OLEDs). rsc.orgacs.org The combination of the electron-accepting oxadiazole ring with π-conjugated systems like naphthalene can lead to materials with high photoluminescence quantum yields. researchgate.net Research into related 2,5-diaryl-1,3,4-oxadiazoles has shown that these heterocyclic moieties are effective for creating electroluminescent devices. rsc.org The naphthyl substituent, in particular, can enhance π-π stacking and influence the emission wavelength, potentially tuning the color of the emitted light. The inherent thermal stability of the oxadiazole ring is another significant advantage for these applications. researchgate.net

Table 1: Photophysical Properties of Related Luminescent Heterocycles

| Property | Observation | Relevance to Naphthyl-Substituted 1,2,4-Oxadiazoles |

|---|---|---|

| Electron Transport | 1,3,4-oxadiazole (B1194373) derivatives act as good electron-transporters. rsc.org | The 1,2,4-oxadiazole core shares electronic characteristics, suggesting suitability for similar roles in OLEDs. |

| Photoluminescence | High quantum yields are observed in many oxadiazole-based liquid crystals. researchgate.net | The naphthyl group can enhance luminescence through extended conjugation. |

| Hole-Blocking | Certain molecular materials are designed as hole blockers in EL devices to improve efficiency. acs.org | The electronic properties of the oxadiazole ring make it a candidate for this function. |

| Thermal Stability | Oxadiazole-based materials exhibit excellent thermal stabilities. researchgate.net | This is a critical feature for the longevity and performance of electronic devices. |

The 1,2,4-oxadiazole ring has been successfully incorporated into the rigid core of liquid crystalline molecules. nih.gov The presence of heteroatoms in the ring induces a significant dipole moment and high polarizability, which are desirable properties for creating materials with high optical anisotropy and birefringence. nih.gov The synthesis of unsymmetrically substituted 1,2,4-oxadiazoles, for instance with a biphenyl (B1667301) moiety, has led to the development of ferroelectric liquid crystals exhibiting chiral smectic C (SmC*) phases over a broad temperature range. nih.gov

Attaching a naphthyl group to the 1,2,4-oxadiazole core would contribute to the molecular rigidity and anisotropic geometry necessary for forming mesophases. The broad, planar shape of the naphthalene can promote the specific intermolecular interactions that lead to liquid crystal formation, including nematic and smectic phases. researchgate.net

Chemical Biology Probes and Tools

The 1,2,4-oxadiazole scaffold is not only a pharmacophore in drug discovery but also serves as a valuable framework for creating chemical probes to study biological systems. rjptonline.org Its metabolic stability and ability to act as a bioisostere for esters and amides make it suitable for designing molecules that can interact with biological macromolecules. rjptonline.org

Studies on structurally related compounds containing both naphthyl and 1,2,4-oxadiazole moieties have demonstrated significant interactions with macromolecules like DNA and Human Serum Albumin (HSA). rsc.org For example, conjugated (naphthyl)ethenyl-substituted 1,3,4-oxadiazolyl-1,2,4-oxadiazoles have shown strong binding to calf thymus DNA (CT-DNA) and moderate association with HSA. rsc.org

The planar aromatic surface of the naphthalene group is well-suited for intercalating between the base pairs of the DNA double helix. HSA, the primary transport protein in blood plasma, has specific binding sites, such as Sudlow's sites I and II, where ligands can bind. mdpi.com The interaction of a compound with HSA is critical as it affects its distribution and availability in the body. Fluorescence quenching studies are commonly employed to determine the binding constants and understand the mechanism of these interactions. nih.govnih.gov

Table 2: Macromolecule Interaction Data for a Related Naphthyl-Oxadiazole Compound

| Macromolecule | Interaction Type | Method of Study | Finding |

|---|---|---|---|

| Calf Thymus DNA (CT-DNA) | Strong Binding | Spectroscopic Analysis, Docking Studies | The compound exhibits significant binding interactions with DNA. rsc.org |

| Human Serum Albumin (HSA) | Moderate Association | Spectroscopic Analysis, Docking Studies | The compound demonstrates a moderate capability to associate with HSA. rsc.org |

The 1,2,4-oxadiazole ring is an important pharmacophore that can act as a ligand for various receptors and enzymes. rjptonline.org Metal complexes involving 1,2,4-oxadiazole ligands have been synthesized and studied for their potential biological activities, including anticancer properties, which are sometimes linked to their ability to bind DNA. nih.gov The specific substituents at the 3- and 5-positions of the oxadiazole ring are crucial for determining the binding affinity and selectivity for a particular protein target. The naphthyl group, with its defined size, shape, and potential for π-stacking and hydrophobic interactions, can serve as an anchor, fitting into specific pockets of a protein's active site. researchgate.net This makes 3-Methyl-5-(1-naphthyl)-1,2,4-oxadiazole a valuable scaffold for developing selective ligands for protein interaction studies.

Advancements in Innovative Synthetic Methodologies

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles has evolved significantly, with numerous modern methods offering improvements in efficiency, yield, and substrate scope. nih.gov Traditional methods often involve the acylation of amidoximes with acyl chlorides. nih.gov However, recent innovations focus on one-pot procedures, milder reaction conditions, and the use of novel catalysts.

Key modern synthetic strategies include:

One-Pot Synthesis: Several one-pot methods have been developed to streamline the synthesis. One approach involves reacting amidoximes and carboxylic acid esters in a superbase medium (NaOH/DMSO) at room temperature. nih.gov Another utilizes the activation of carboxylic acids with reagents like the Vilsmeier reagent before reaction with an amidoxime (B1450833). nih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields. nih.gov This has been applied to the heterocyclization of amidoximes and acyl chlorides, sometimes in the presence of catalysts like NH4F/Al2O3. nih.gov

Novel Catalytic Systems: A combination of p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) has been shown to be an efficient and mild catalyst for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles. organic-chemistry.org

1,3-Dipolar Cycloaddition: The reaction between nitriles and nitrile oxides, generated in situ, is a fundamental route to the 1,2,4-oxadiazole ring. nih.gov

These advanced methodologies allow for the efficient synthesis of a diverse library of 1,2,4-oxadiazole derivatives, including naphthyl-substituted compounds, facilitating further research into their applications in materials science and chemical biology.

Prospects for the Rational Design of New Chemical Entities Based on the this compound Core

The this compound scaffold serves as a promising starting point for the rational design of new chemical entities. Its distinct structural components—the 1,2,4-oxadiazole heterocycle, the small alkyl substituent at the 3-position, and the bulky aromatic system at the 5-position—offer multiple avenues for systematic modification to optimize pharmacological properties. The principles of rational drug design can be applied to this core to enhance potency, selectivity, and pharmacokinetic profiles by exploring structure-activity relationships (SAR), employing bioisosteric replacements, and utilizing computational modeling.

The 1,2,4-oxadiazole ring is a particularly valuable component in medicinal chemistry. It is recognized as a stable bioisostere of amide and ester groups, offering improved hydrolytic and metabolic stability. mdpi.comresearchgate.net This five-membered heterocycle is a versatile framework found in numerous experimental and marketed drugs, highlighting its suitability as a central scaffold. researchgate.netnih.gov The rational design of new entities can be approached by systematically modifying each component of the parent structure.

Strategic Modifications and Structure-Activity Relationship (SAR) Insights

The design of new analogs can be guided by established SAR principles for disubstituted 1,2,4-oxadiazoles. Quantitative structure-activity relationship (QSAR) studies on similar scaffolds have demonstrated that the biological activity is highly dependent on the nature of the substituents at both the C3 and C5 positions of the oxadiazole ring.

Modification of the 3-Methyl Group: The methyl group at the 3-position presents a clear opportunity for modification. Altering this position can influence the molecule's interaction with target proteins. For instance, in a series of 1,2,4-oxadiazoles acting as S1P1 receptor agonists, variations at the 3-position, while keeping the 5-aryl group constant, significantly impacted agonist action. Strategies could involve replacing the methyl group with larger alkyl chains, cyclic fragments, or functional groups capable of forming specific hydrogen bonds to probe the steric and electronic requirements of a target's binding pocket.

Bioisosteric Replacement of the 1,2,4-Oxadiazole Core: A key strategy in rational design is the bioisosteric replacement of the central heterocyclic ring. researchgate.net Exchanging the 1,2,4-oxadiazole for a regioisomeric 1,3,4-oxadiazole is a documented approach to modulate a compound's properties. rsc.org This specific modification has been reported to increase polarity, reduce metabolic degradation by human liver microsomes, and lessen interaction with hERG channels, although it may sometimes lead to a reduction in binding affinity. rsc.org Comparing 1,3,4-oxadiazoles with their 1,3,4-thiadiazole (B1197879) bioisosteres has also been explored, with the relative biological activity being highly dependent on the specific chemical series and biological target. mdpi.com

The following table summarizes key strategies for the rational design of new entities based on the this compound core.

| Structural Position | Modification Strategy | Potential Impact | Rationale / Example |

|---|---|---|---|

| 3-Methyl Group | Introduce larger alkyl groups, cycloalkyl rings, or functionalized side chains (e.g., containing amides, ethers). | Modulate binding affinity and selectivity by probing steric and electronic limits of the target binding site. | QSAR studies show that variations at the 3-position significantly influence biological activity for S1P1 agonists. |

| 5-(1-Naphthyl) Group | Replace with substituted phenyl, pyridinyl, or other heteroaromatic rings. Introduce polar functional groups like carboxylic acids or amides. | Improve solubility, enhance target-specific interactions, reduce lipophilicity, and improve pharmacokinetic properties. | In PLpro inhibitors, replacing a naphthalene with aryl carboxylic acids enhanced potency and metabolic stability. |

| 1,2,4-Oxadiazole Core | Bioisosteric replacement with regioisomers like 1,3,4-oxadiazole or other heterocycles such as 1,3,4-thiadiazole. | Alter polarity, metabolic stability, and potential for off-target interactions (e.g., hERG channels). | Replacement of a 1,2,4-oxadiazole with a 1,3,4-oxadiazole ring has been shown to reduce metabolic degradation. rsc.org |

Computational and Synthetic Approaches